molecular formula C24H19ClN4O3S B4168827 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No.: B4168827
M. Wt: 479.0 g/mol
InChI Key: VIAACSWRUVMCTH-UHFFFAOYSA-N
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Description

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzimidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazoquinazoline core linked to a phenylacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring, followed by cyclization with a suitable reagent to construct the quinazoline ring. The thiolation step introduces the thioether linkage, and the final acylation step attaches the phenylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to achieve the desired product efficiently. Scale-up processes may also involve continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds

Scientific Research Applications

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazo[1,2-c]quinazolin-6-one: A structurally related compound with similar biological activities.

    10-carboxybenzo[4,5]imidazo[1,2-c]quinazolin-6-one: Another derivative with potential medicinal applications.

Uniqueness

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thioether linkage and the phenylacetamide group differentiates it from other benzimidazoquinazoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3S/c1-31-20-12-21(32-2)18(11-15(20)25)26-22(30)13-33-24-28-16-8-4-3-7-14(16)23-27-17-9-5-6-10-19(17)29(23)24/h3-12H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAACSWRUVMCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
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2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

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